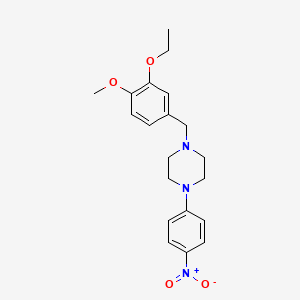
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine, also known as EMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB-4 is a piperazine derivative that exhibits promising pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the expression of several oncogenes and induce apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a key transcription factor involved in the inflammatory response. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit low toxicity in vitro and in vivo. It has been found to have no significant effect on liver and kidney function, blood cell count, or body weight. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has also been shown to have a low potential for drug-drug interactions.
Advantages and Limitations for Lab Experiments
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine's promising pharmacological properties make it a potential candidate for drug development. Its low toxicity and low potential for drug-drug interactions make it a relatively safe compound for further investigation. However, the lack of in vivo studies and limited understanding of its mechanism of action present limitations for its use in lab experiments.
Future Directions
Further research is needed to fully understand the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine and its potential therapeutic applications. Future studies should focus on in vivo experiments to determine its efficacy and toxicity in animal models. Additionally, the development of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine derivatives with improved pharmacological properties should be explored.
Synthesis Methods
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone intermediate. The hydrazone intermediate is then reacted with piperazine in the presence of acetic acid to yield 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine. The synthesis method has been optimized to yield high purity and high yield of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine.
Scientific Research Applications
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-27-20-14-16(4-9-19(20)26-2)15-21-10-12-22(13-11-21)17-5-7-18(8-6-17)23(24)25/h4-9,14H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXNTMGYFVCRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5265740 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

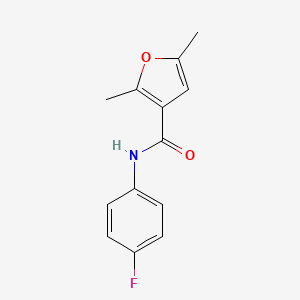

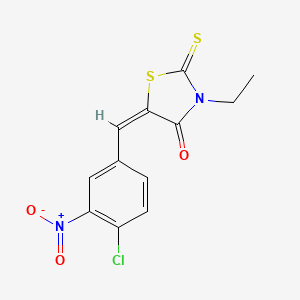
![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)

![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4986642.png)
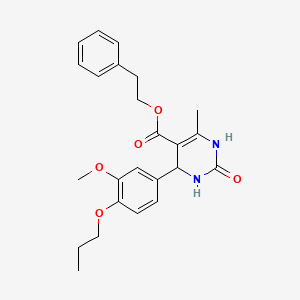
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

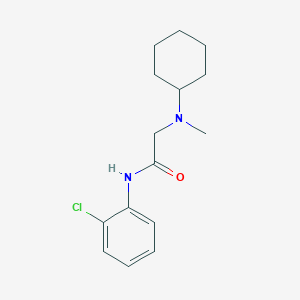
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)